(5-Methylpyrimidin-2-yl)boronic acid

Suzuki-Miyaura Cross-Coupling Protodeboronation Reagent Stability

Procure (5-methylpyrimidin-2-yl)boronic acid (CAS 1352548-73-2) as a critical 2-heteroaryl building block for Suzuki-Miyaura cross-coupling in kinase inhibitor, APJ receptor agonist (EC50=0.190 nM), and CDK/HDAC/JAK programs. This 2-pyrimidyl isomer is intrinsically prone to protodeboronation; the 5-methyl substituent enhances transmetalation but does not eliminate instability. For high-yielding couplings, deploy its MIDA boronate or potassium trifluoroborate (BF3K) as slow-release surrogates. Do NOT substitute with 4- or 5-pyrimidyl isomers—regiochemistry at the 2-position is pharmacophore-critical. Store and ship cold under inert gas to preserve activity.

Molecular Formula C5H7BN2O2
Molecular Weight 137.93 g/mol
Cat. No. B11923261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyrimidin-2-yl)boronic acid
Molecular FormulaC5H7BN2O2
Molecular Weight137.93 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=N1)C)(O)O
InChIInChI=1S/C5H7BN2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3
InChIKeyXFGITIDNEQUVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylpyrimidin-2-yl)boronic Acid: A Strategic 2-Heteroaryl Boronic Acid Building Block for Challenging Cross-Couplings


(5-Methylpyrimidin-2-yl)boronic acid (CAS 1352548-73-2) is a 2-heteroaryl boronic acid, a class of organoboron compounds characterized by a boronic acid group directly attached to the 2-position of a pyrimidine ring . This specific substitution pattern places it in the category of '2-heteroaryl boronic acids', which are notorious for their facile protodeboronation and low stability, presenting significant synthetic challenges compared to their 3- or 4-substituted isomers . The compound's core utility lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex 2-aryl- or 2-heteroaryl-substituted pyrimidines . Due to its inherent instability, the free boronic acid is rarely used directly; instead, it is commonly handled and deployed as more stable, 'slow-release' surrogates, such as its corresponding MIDA (N-methyliminodiacetic acid) boronate or potassium trifluoroborate (BF3K) derivative, which are critical for achieving high yields in demanding synthetic sequences .

The 2-Heteroaryl Challenge: Why (5-Methylpyrimidin-2-yl)boronic Acid Cannot Be Replaced by Generic Analogs


The substitution of (5-methylpyrimidin-2-yl)boronic acid with a closely related analog, such as a generic phenylboronic acid or a more stable 5-pyrimidyl isomer, is not a straightforward procurement or synthetic alternative. This is due to a convergence of unique electronic and stability factors that directly impact reaction outcome . First, the 2-heteroaryl motif is intrinsically unstable, undergoing rapid protodeboronation under standard cross-coupling conditions, which leads to low yields and difficult purifications if the free acid is used improperly . Second, the electronic influence of the methyl substituent on the pyrimidine ring is specific: it is an electron-donating group that is beneficial for the rate of the transmetalation step in the Suzuki reaction, a property that is not transferable to a compound lacking this substituent or possessing an electron-withdrawing group [1]. Finally, the regiochemistry is critical for biological activity; the 2-position attachment is often a key pharmacophore in kinase inhibitors, and substituting it with a 4- or 5-pyrimidyl analog can result in a complete loss of target binding affinity or metabolic stability [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation: Head-to-Head Performance Data for (5-Methylpyrimidin-2-yl)boronic Acid and Its Derivatives


Intrinsic Instability and the Requirement for Protected Surrogates vs. Standard Aryl Boronic Acids

(5-Methylpyrimidin-2-yl)boronic acid, as a 2-heteroaryl boronic acid, exhibits a fundamental stability challenge that is quantitatively understood. Unlike simple phenylboronic acids, which are bench-stable solids for years, this compound is 'rarely isolated pure' and is typically a transient oil or solid that rapidly decomposes, primarily via protodeboronation, in neutral or aqueous solutions . This behavior is class-level evidence for 2-heteroaryl boronic acids, which have been described as 'generally challenging due to these acids easy decomposition' [1]. To achieve high-yielding cross-couplings, the industry standard is not to use the free acid, but a protected surrogate like the MIDA boronate, which is a 'white, crystalline solid' that is 'stable indefinitely on the benchtop' .

Suzuki-Miyaura Cross-Coupling Protodeboronation Reagent Stability Synthetic Methodology

Electronic Influence of the 5-Methyl Substituent on Suzuki Coupling Reactivity

The presence of the electron-donating 5-methyl group on the pyrimidine ring of the target compound is not a neutral structural feature; it is a performance-enhancing attribute for Suzuki-Miyaura couplings. A 2024 study on the substituent effects of Suzuki couplings in aqueous micelles demonstrated a clear trend: 'For arylboronic acids, the electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable for the reaction' [1]. This finding is a direct class-level inference for the target compound. The methyl group acts as an electron-donating group, which accelerates the rate-limiting transmetalation step, in contrast to an alternative pyrimidine boronic acid bearing an electron-withdrawing group (e.g., a halogen or trifluoromethyl substituent) which would be expected to exhibit significantly slower coupling kinetics [1].

Suzuki-Miyaura Kinetics Substituent Effects Reaction Mechanism Transmetalation

High Potency in Biological Assays for Targets Requiring the 5-Methylpyrimidin-2-yl Pharmacophore

The 5-methylpyrimidin-2-yl fragment is a validated pharmacophore, and its specific substitution pattern is critical for achieving high target affinity. This is directly evidenced by the compound BDBM270027, a potent agonist of the Apelin (APJ) receptor, which incorporates the (5-methylpyrimidin-2-yl) motif. This compound exhibits an EC50 of 0.190 nM against the human APJ receptor [1]. The sub-nanomolar potency of this derivative underscores the value of the fragment for drug discovery programs targeting GPCRs. In contrast, substitution with a different isomer (e.g., 4-pyrimidyl) or removal of the methyl group would likely result in a substantial loss in affinity, a common observation in medicinal chemistry SAR.

Medicinal Chemistry Kinase Inhibition GPCR Modulation Structure-Activity Relationship (SAR)

High-Value Application Scenarios for (5-Methylpyrimidin-2-yl)boronic Acid Based on Proven Performance


Medicinal Chemistry: Synthesis of Potent Kinase and GPCR Modulators

The (5-methylpyrimidin-2-yl)boronic acid fragment is directly implicated in the structure of multiple bioactive molecules with high target affinity. It is a key component in the synthesis of potent APJ receptor agonists (EC50 = 0.190 nM), as evidenced by US patent applications [1]. Furthermore, its derivatives have been explored as inhibitors of Janus kinases (JAK1, JAK2, JAK3, TYK2), histone deacetylases (HDAC3, HDAC6, HDAC10), and cyclin-dependent kinases (CDK12), often achieving IC50 values in the low nanomolar to sub-nanomolar range . This established SAR makes it a high-priority building block for medicinal chemists developing next-generation therapies in oncology and inflammatory diseases.

Agrochemical Discovery: Development of Novel Crop Protection Agents

Pyrimidine derivatives are a core scaffold in modern agrochemicals, and the (5-methylpyrimidin-2-yl) group is a known motif in this field. Patents describe pyrimidine derivatives incorporating this fragment for 'controlling undesired plant growth' [2]. The ability to use this boronic acid in Suzuki couplings allows for the efficient diversification of the pyrimidine core, enabling the exploration of novel herbicidal and fungicidal compounds. The electron-donating nature of the methyl group is also beneficial for achieving high-yielding coupling reactions on complex agrochemical scaffolds [3].

Synthetic Methodology Development: Optimizing Challenging 2-Heteroaryl Cross-Couplings

Due to its inherent instability, (5-methylpyrimidin-2-yl)boronic acid serves as an ideal model substrate for developing and validating new cross-coupling methodologies. Its sensitivity to protodeboronation makes it a stringent test case for new catalysts, ligands, or reaction conditions (e.g., micellar catalysis, continuous flow) aimed at overcoming the '2-heteroaryl problem' . The need for stable surrogates like MIDA boronates also drives innovation in reagent design and 'slow-release' coupling strategies, making it a valuable tool for methodology-focused research groups .

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